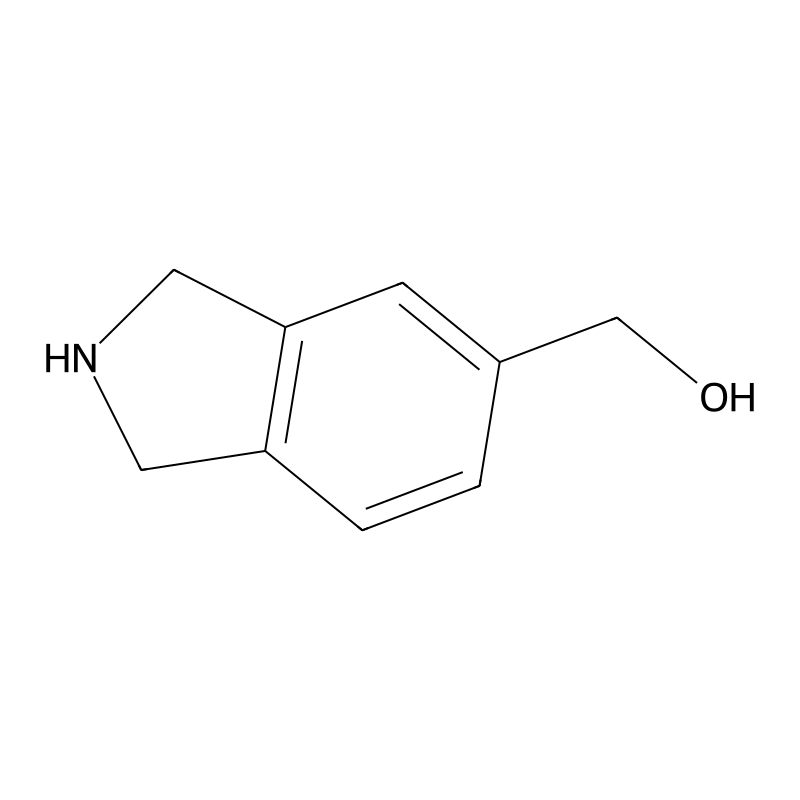

Isoindolin-5-ylmethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

Isoindolin-5-ylmethanol is an organic compound synthesized through various methods, including the condensation of phthalaldehyde with glycine, followed by reduction.

Researchers have characterized Isoindolin-5-ylmethanol using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, to confirm its structure and identify its functional groups.

Biological Activity Studies

Studies have explored the potential biological activities of Isoindolin-5-ylmethanol, including its:

- Antimicrobial activity: Isoindolin-5-ylmethanol has been investigated for its potential to inhibit the growth of various bacteria and fungi.

- Antioxidant activity: Studies have reported that Isoindolin-5-ylmethanol exhibits free radical scavenging properties, suggesting potential antioxidant activity.

Isoindolin-5-ylmethanol is a heterocyclic compound characterized by a fused isoindole structure with a hydroxymethyl group at the 5-position. This compound exhibits unique structural features that contribute to its chemical reactivity and biological properties. The isoindole framework is known for its presence in various natural products and synthetic compounds, making isoindolin-5-ylmethanol of particular interest in medicinal chemistry and organic synthesis.

- Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

- Condensation Reactions: It can undergo condensation with carbonyl compounds to form various derivatives, such as imines or amines.

- Nucleophilic Substitution: The nitrogen atom in the isoindoline moiety can act as a nucleophile, allowing for substitution reactions with alkyl halides.

These reactions highlight the compound's versatility in synthetic applications.

Research indicates that isoindolin-5-ylmethanol exhibits promising biological activities, including:

- Anticancer Properties: Some studies suggest that derivatives of isoindolin-5-ylmethanol may inhibit cancer cell proliferation.

- Neuroprotective Effects: Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress.

- Antimicrobial Activity: Isoindoline derivatives have been reported to possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

Several methods have been developed for synthesizing isoindolin-5-ylmethanol:

- Palladium-Catalyzed Reactions: Transition metal-catalyzed processes, such as the dearomative Heck reaction, have been employed to synthesize isoindolinones and their derivatives efficiently. These methods often involve the use of aryl halides and alkenes under specific conditions to yield high-purity products .

- Cyclization Reactions: The synthesis can also be achieved through cyclization of appropriate precursors, where a suitable amine reacts with a carbonyl compound to form the isoindoline framework followed by reduction to yield the methanol derivative.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure, enhancing efficiency and reducing waste .

Isoindolin-5-ylmethanol has several applications across various fields:

- Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects, particularly in cancer treatment and neuroprotection.

- Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including dyes and agrochemicals.

- Material Science: Isoindoline derivatives are being studied for their properties in polymer chemistry and as photochromic materials.

Studies focusing on the interactions of isoindolin-5-ylmethanol with biological targets are crucial for understanding its pharmacological potential. Research has indicated that this compound may interact with specific receptors or enzymes involved in disease pathways, providing insights into its mechanism of action. Additionally, molecular docking studies have been conducted to predict binding affinities and orientations within target proteins .

Isoindolin-5-ylmethanol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Isoindole | Five-membered ring | Basic structure similar to isoindolin | Lacks hydroxymethyl group |

| Isoindolinone | Carbonyl-containing | Contains a carbonyl group at position 1 | More reactive due to carbonyl functionality |

| N-Isoindoline | Nitrogen-substituted | Substituted nitrogen at position 1 | Different reactivity profile |

| Isoquinoline | Aromatic nitrogen ring | Contains a nitrogen atom within an aromatic system | Distinctly different aromatic characteristics |

Isoindolin-5-ylmethanol's unique hydroxymethyl substitution distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity.